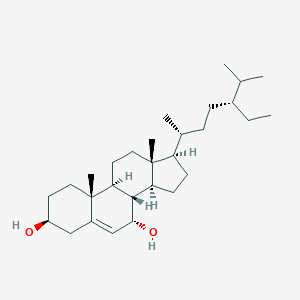

Ikshusterol

Vue d'ensemble

Description

Sancycline, également connue sous le nom de 6-désoxy-6-diméthyl-tétracycline, est un membre de la classe des antibiotiques tétracyclines. Ce composé est remarquable pour son activité antibactérienne à large spectre et est utilisé dans diverses applications scientifiques et médicales. Sancycline est dérivée de la tétracycline et a été étudiée de manière approfondie pour ses propriétés structurelles et fonctionnelles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La préparation de la sancycline implique l'hydrogénation d'un composé précurseur en présence d'un catalyseur. Une méthode courante consiste à utiliser la Ledermycine comme matière de départ, qui est soumise à une hydrogénation dans un système éthanol-acide sulfurique avec un catalyseur de palladium sur carbone (Pd/C) . La réaction est effectuée sous haute pression et le produit est purifié par cristallisation.

Méthodes de production industrielle

La production industrielle de la sancycline suit des voies de synthèse similaires, mais elle est optimisée pour un rendement et une pureté plus élevés. Le procédé implique l'utilisation de solvants mixtes (alcool et acide) et un environnement hydrogène sous l'action d'un catalyseur. Les conditions de réaction sont soigneusement contrôlées pour minimiser les sous-produits et garantir une pureté élevée du produit final .

Analyse Des Réactions Chimiques

Types de réactions

La sancycline subit diverses réactions chimiques, notamment :

Oxydation : La sancycline peut être oxydée pour former différents dérivés.

Réduction : Le composé peut être réduit dans des conditions spécifiques pour produire d'autres analogues de la tétracycline.

Substitution : La sancycline peut subir des réactions de substitution, en particulier au niveau du groupe diméthylamino.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Hydrogénation utilisant des catalyseurs Pd/C ou rhodium.

Substitution : Des réactifs tels que les halogénoalcanes et les chlorures d'acyle sont utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la tétracycline, chacun ayant des propriétés antibactériennes uniques .

Applications de la recherche scientifique

La sancycline a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisée comme précurseur pour la synthèse d'autres dérivés de la tétracycline.

Biologie : Étudiée pour ses effets sur la synthèse protéique bactérienne et les mécanismes de résistance.

Médecine : Utilisée dans le traitement des infections bactériennes, en particulier celles résistantes à d'autres antibiotiques.

Mécanisme d'action

La sancycline exerce ses effets antibactériens en inhibant la synthèse protéique dans les bactéries. Elle se lie à la sous-unité ribosomique 30S, empêchant la fixation de l'aminoacyl-ARNt au site A ribosomique. Cette action inhibe l'ajout d'acides aminés à la chaîne polypeptidique en croissance, stoppant efficacement la croissance bactérienne . Les cibles moléculaires comprennent le ribosome bactérien et la machinerie de synthèse protéique associée.

Applications De Recherche Scientifique

Sancycline has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing other tetracycline derivatives.

Biology: Studied for its effects on bacterial protein synthesis and resistance mechanisms.

Medicine: Used in the treatment of bacterial infections, particularly those resistant to other antibiotics.

Mécanisme D'action

Sancycline exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal A site. This action inhibits the addition of amino acids to the growing polypeptide chain, effectively halting bacterial growth . The molecular targets include the bacterial ribosome and associated protein synthesis machinery.

Comparaison Avec Des Composés Similaires

Composés similaires

Tétracycline : Le composé parent à partir duquel la sancycline est dérivée.

Doxycycline : Un antibiotique tétracycline largement utilisé avec des caractéristiques structurelles similaires.

Minocycline : Un autre dérivé de la tétracycline avec une activité antibactérienne accrue.

Unicité de la sancycline

La sancycline est unique en raison de ses modifications structurelles, qui confèrent des propriétés antibactériennes spécifiques et réduisent la susceptibilité aux mécanismes de résistance. Contrairement à certaines autres tétracyclines, la sancycline conserve son activité contre un éventail plus large de souches bactériennes .

Propriétés

IUPAC Name |

17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(30)16-21(28)17-26(27)31/h17-20,22-27,30-31H,7-16H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJVFYZNUGGHRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ikshusterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030022 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

34427-61-7 | |

| Record name | Ikshusterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030022 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

129 - 133 °C | |

| Record name | Ikshusterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030022 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

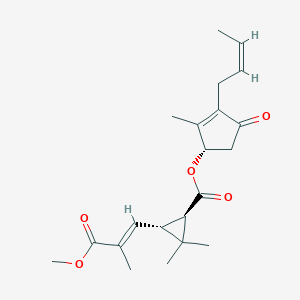

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

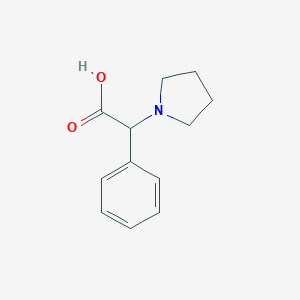

Feasible Synthetic Routes

Q1: What is ikshusterol and where has it been found naturally?

A1: this compound is a steroid compound. It has been identified in the pollen of the oriental arborvitae tree (Biota orientalis (L.) ENDL.) []. It was also found alongside another steroid, daucosterol, in the roots of Adenophora wawreana Zahibr, a plant used in traditional Chinese medicine [].

Q2: What is the molecular formula and structure of this compound?

A2: While the provided abstracts do not explicitly state the molecular formula or weight of this compound, they do mention its close relative, epi-ikshusterol. Epi-ikshusterol is also known as stigmast-5-ene-3β,7β-diol. This information suggests that this compound likely possesses a similar steroidal structure with variations in the position and orientation of hydroxyl (-OH) groups. Further investigation into specific databases or literature focused on this compound is needed to confirm its exact molecular formula and weight.

Q3: What analytical techniques were employed to isolate and characterize this compound?

A4: The researchers primarily used a combination of chromatography and spectroscopy techniques. Chromatography, specifically silica gel chromatography, was employed for separating this compound from other compounds present in the plant extracts []. Following isolation, spectroscopic techniques, including Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1HNMR), Carbon-13 Nuclear Magnetic Resonance (13CNMR), and Mass Spectrometry (MS), were crucial in elucidating its structure and confirming its identity []. These methods are standard practices in natural product chemistry for the isolation and structural characterization of novel compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone](/img/structure/B29425.png)